

An In-depth Technical Guide on 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No.: B1267353

[Get Quote](#)

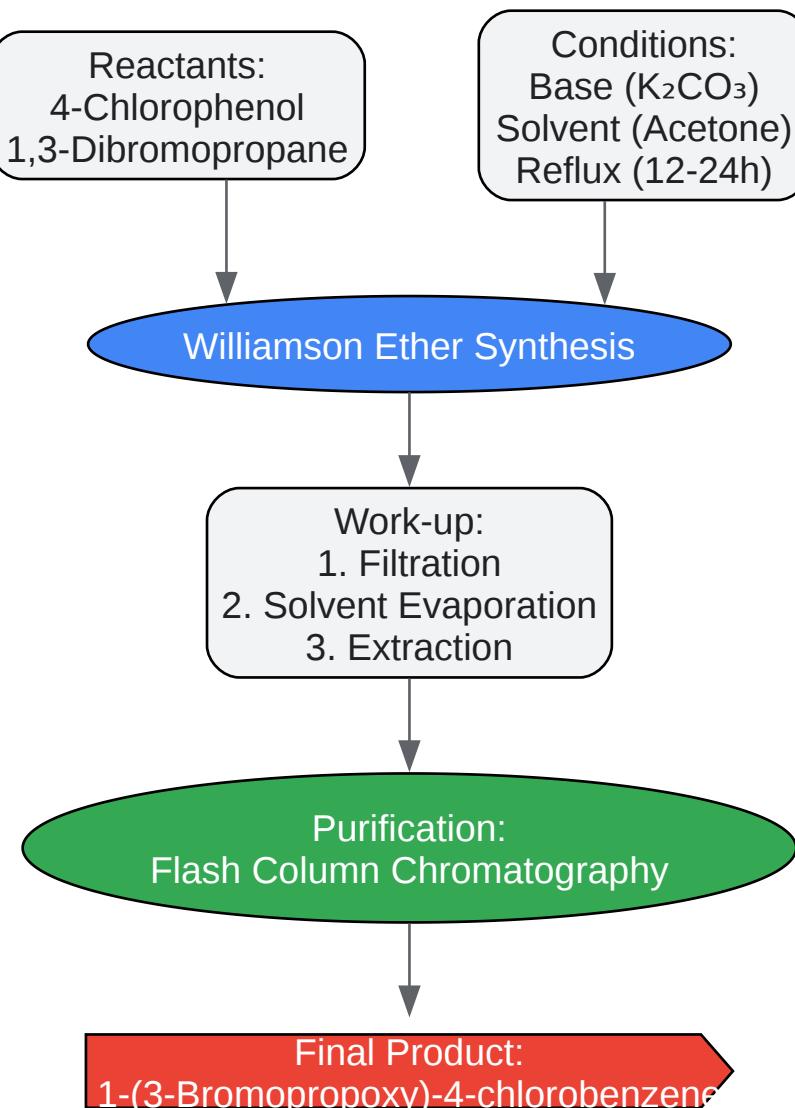
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **1-(3-Bromopropoxy)-4-chlorobenzene** (CAS No: 27983-04-6). As a bifunctional organic compound, it serves as a valuable intermediate and linker in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, a standard experimental protocol for its synthesis, and its safety and handling information.

Core Chemical and Physical Properties

1-(3-Bromopropoxy)-4-chlorobenzene is a halogenated aryl ether. Its structure features a 4-chlorophenyl group linked via an ether bond to a 3-bromopropyl chain. This dual functionality—a reactive primary alkyl bromide and a less reactive aryl chloride—makes it a versatile building block. The key quantitative properties are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(3-Bromopropoxy)-4-chlorobenzene	
CAS Number	27983-04-6	
Molecular Formula	C ₉ H ₁₀ BrClO	[1]
Molecular Weight	249.53 g/mol	[1]
Physical Form	Pale-yellow to yellow-brown liquid	
Boiling Point	Data not readily available.	
Density	Data not readily available.	
Purity (Typical)	≥95%	
Storage Temperature	2-8 °C	


Synthesis and Experimental Protocol

The most common and efficient method for synthesizing **1-(3-Bromopropoxy)-4-chlorobenzene** is via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with a slight excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

- Reactants:
 - 4-Chlorophenol (1.0 eq)
 - 1,3-Dibromopropane (1.5 - 2.0 eq)
 - Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
 - Acetone or N,N-Dimethylformamide (DMF) as solvent
- Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and the chosen solvent (e.g., acetone).
- Add the base (e.g., K_2CO_3 , 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. If using NaH, cool the reaction to $0^\circ C$ before portion-wise addition.
- Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux (for acetone, $\sim 56^\circ C$) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chlorophenol.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid salts (e.g., KBr, excess K_2CO_3) and wash with a small amount of fresh solvent.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Remove the drying agent by filtration and concentrate the solvent to yield the crude product.
- Purify the product using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure **1-(3-Bromopropoxy)-4-chlorobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(3-Bromopropoxy)-4-chlorobenzene**.

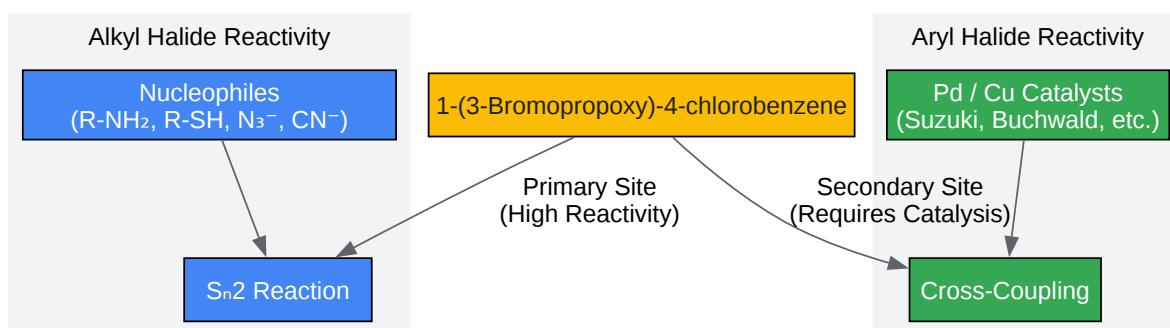
Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from a certificate of analysis, the following profile can be predicted based on the molecule's structure.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.25 (d, $J=8.8$ Hz, 2H): Aromatic protons ortho to the chlorine atom.
 - δ 6.85 (d, $J=8.8$ Hz, 2H): Aromatic protons ortho to the propoxy group.

- δ 4.10 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
- δ 3.60 (t, J=6.4 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).
- δ 2.30 (quint, J=6.2 Hz, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂-CH₂-).
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 157.5: Aromatic carbon attached to the ether oxygen (C-O).
 - δ 129.5: Aromatic carbons ortho to the chlorine (CH).
 - δ 126.0: Aromatic carbon attached to chlorine (C-Cl).
 - δ 116.0: Aromatic carbons ortho to the ether oxygen (CH).
 - δ 67.5: Methylene carbon adjacent to the ether oxygen (-CH₂-OAr).
 - δ 32.0: Central methylene carbon (-CH₂-CH₂-CH₂-).
 - δ 30.0: Methylene carbon attached to bromine (-CH₂-Br).
- Mass Spectrometry (EI):
 - The molecular ion peak (M⁺) will appear as a cluster due to the isotopes of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in prominent peaks at m/z 248, 250, and 252.
 - Key fragmentation would involve the loss of a bromine radical (M-Br)⁺ or cleavage of the propyl chain.

Reactivity and Applications in Drug Development


The utility of **1-(3-Bromopropoxy)-4-chlorobenzene** stems from its two distinct reactive sites, which can be addressed selectively.

- Alkyl Bromide Terminus: The primary alkyl bromide is highly susceptible to nucleophilic substitution (S_n2) reactions. This site readily reacts with a wide range of nucleophiles such

as amines, azides, thiols, and carbanions. This reactivity makes the molecule an excellent three-carbon linker for attaching the 4-chlorophenoxy moiety to other molecules.

- **Aryl Chloride Terminus:** The aryl chloride is significantly less reactive towards traditional nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring, typically after the alkyl bromide has been functionalized.

In drug discovery, this compound is a valuable intermediate. Halogenated aromatic rings are common motifs in pharmaceuticals, as halogens can modulate metabolic stability, binding affinity, and lipophilicity.^[2] The 3-carbon linker provides specific spatial orientation and flexibility between two molecular fragments, which is critical for optimizing drug-target interactions.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **1-(3-Bromopropoxy)-4-chlorobenzene**.

Safety and Handling

1-(3-Bromopropoxy)-4-chlorobenzene is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Information	Details
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 1-(3-Bromopropoxy)-4-chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267353#1-3-bromopropoxy-4-chlorobenzene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com